N-Cyclopentyl 1-boc-piperidine-4-carboxamide N-Cyclopentyl 1-boc-piperidine-4-carboxamide
Brand Name: Vulcanchem
CAS No.: 757949-46-5
VCID: VC6989750
InChI: InChI=1S/C16H28N2O3/c1-16(2,3)21-15(20)18-10-8-12(9-11-18)14(19)17-13-6-4-5-7-13/h12-13H,4-11H2,1-3H3,(H,17,19)
SMILES: CC(C)(C)OC(=O)N1CCC(CC1)C(=O)NC2CCCC2
Molecular Formula: C16H28N2O3
Molecular Weight: 296.411

N-Cyclopentyl 1-boc-piperidine-4-carboxamide

CAS No.: 757949-46-5

Cat. No.: VC6989750

Molecular Formula: C16H28N2O3

Molecular Weight: 296.411

* For research use only. Not for human or veterinary use.

N-Cyclopentyl 1-boc-piperidine-4-carboxamide - 757949-46-5

Specification

CAS No. 757949-46-5
Molecular Formula C16H28N2O3
Molecular Weight 296.411
IUPAC Name tert-butyl 4-(cyclopentylcarbamoyl)piperidine-1-carboxylate
Standard InChI InChI=1S/C16H28N2O3/c1-16(2,3)21-15(20)18-10-8-12(9-11-18)14(19)17-13-6-4-5-7-13/h12-13H,4-11H2,1-3H3,(H,17,19)
Standard InChI Key VQMUCYYYMQJKEV-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCC(CC1)C(=O)NC2CCCC2

Introduction

Structural and Physicochemical Properties

N-Cyclopentyl 1-Boc-piperidine-4-carboxamide belongs to the piperidine-carboxamide family, a class of compounds renowned for their conformational flexibility and bioactivity. The molecule consists of a six-membered piperidine ring substituted at the 4-position with a carboxamide group, which is further modified by a cyclopentyl moiety and a Boc-protected amine .

Molecular Characteristics

The compound’s IUPAC name, tert-butyl 4-(cyclopentylcarbamoyl)piperidine-1-carboxylate, reflects its functional groups. Key physicochemical parameters include:

PropertyValueSource
Molecular FormulaC16H28N2O3\text{C}_{16}\text{H}_{28}\text{N}_2\text{O}_3
Molecular Weight296.41 g/mol
Melting PointNot reported
Boiling Point307.4 ± 35.0 °C (predicted)
Density1.094 ± 0.06 g/cm³ (predicted)

The Boc group (C(CH3)3OCO\text{C}(\text{CH}_3)_3\text{OCO}) shields the piperidine nitrogen, preventing unwanted side reactions during synthesis. This protection is reversible under acidic conditions, enabling subsequent functionalization .

Biological Activity and Mechanistic Insights

N-Cyclopentyl 1-Boc-piperidine-4-carboxamide exhibits promising bioactivity, particularly as an enzyme inhibitor. Piperidine derivatives are known to interact with G-protein-coupled receptors (GPCRs) and proteases, influencing pathways relevant to neurological and infectious diseases .

Enzyme Inhibition

The compound’s carboxamide group facilitates hydrogen bonding with enzymatic active sites. For example, piperidine-4-carboxamide analogs inhibit HIV-1 envelope-mediated membrane fusion by binding to CCR5 receptors. This mechanism parallels maraviroc, an FDA-approved HIV entry inhibitor, underscoring the therapeutic potential of such structures.

Future Directions and Research Opportunities

  • Synthetic Optimization: Developing scalable, high-yield syntheses for N-Cyclopentyl 1-Boc-piperidine-4-carboxamide could reduce production costs.

  • Biological Profiling: Systematic in vitro and in vivo studies are needed to elucidate its pharmacokinetic and pharmacodynamic properties.

  • Structural Analog Design: Modifying the cyclopentyl or Boc groups may enhance target selectivity or metabolic stability.

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